molecular formula C14H18O2 B077708 Cinnamyl valerate CAS No. 10482-65-2

Cinnamyl valerate

Cat. No.: B077708
CAS No.: 10482-65-2
M. Wt: 218.29 g/mol
InChI Key: FLSKWIBFXUNBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl valerate, also known as pentanoic acid, 3-phenyl-2-propenyl ester, is an ester compound formed from cinnamyl alcohol and valeric acid. It is known for its pleasant fragrance and is often used in the flavor and fragrance industry. The compound has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl valerate can be synthesized through the esterification reaction between cinnamyl alcohol and valeric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cinnamyl alcohol and valeric acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid.

    Reduction: Reduction of this compound can yield cinnamyl alcohol and valeric acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Cinnamyl valerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamyl valerate primarily involves its interaction with olfactory receptors due to its aromatic properties. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its fragrance. Additionally, its derivatives may exhibit biological activities by interacting with cellular targets such as enzymes and receptors involved in inflammatory and microbial pathways .

Comparison with Similar Compounds

    Cinnamyl acetate: Another ester of cinnamyl alcohol, known for its fruity and floral aroma.

    Cinnamyl isovalerate: Similar to cinnamyl valerate but with a slightly different ester group, leading to variations in fragrance properties.

    Cinnamyl propionate: An ester with a shorter carbon chain, resulting in a different scent profile.

Uniqueness: this compound is unique due to its specific ester group, which imparts a distinct fragrance profile compared to other cinnamyl esters. Its combination of cinnamyl alcohol and valeric acid results in a balanced aroma that is highly valued in the flavor and fragrance industry .

Properties

IUPAC Name

3-phenylprop-2-enyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSKWIBFXUNBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864281
Record name 3-Phenylprop-2-en-1-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10482-65-2
Record name Cinnamyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10482-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl valerate
Reactant of Route 2
Reactant of Route 2
Cinnamyl valerate
Reactant of Route 3
Reactant of Route 3
Cinnamyl valerate
Reactant of Route 4
Reactant of Route 4
Cinnamyl valerate
Reactant of Route 5
Reactant of Route 5
Cinnamyl valerate
Reactant of Route 6
Reactant of Route 6
Cinnamyl valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.